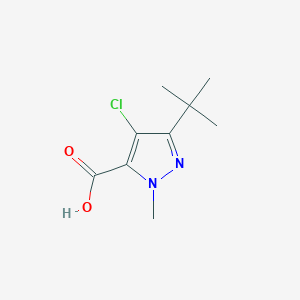

![molecular formula C18H24ClNO2S B2505467 N-[1-(2-金刚烷基)乙基]-4-氯苯磺酰胺 CAS No. 425410-69-1](/img/structure/B2505467.png)

N-[1-(2-金刚烷基)乙基]-4-氯苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

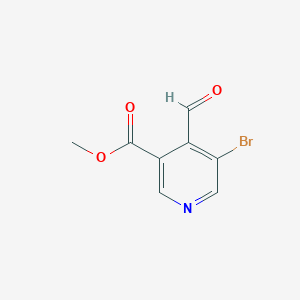

The compound "N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its various biological activities. The adamantyl group attached to the ethyl chain in this compound suggests an increase in lipophilicity, which could potentially affect its biological activity and metabolic stability.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, as demonstrated in the synthesis of a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . Although the specific synthesis of "N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide" is not detailed in the provided papers, similar synthetic routes could be employed, possibly involving the use of adamantane in reactions with arenesulfonamides in the presence of superacids .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. The presence of the adamantyl group is likely to influence the overall conformation and steric interactions of the molecule. The molecular structure analysis of related compounds has shown that certain moieties, such as the naphthyl group, can significantly contribute to the activity of the compound . Therefore, the adamantyl group in "N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide" may also play a critical role in its biological function.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For instance, N,N-dichlorobenzenesulfonamide can participate in radical addition reactions to alkenes, facilitated by triethylborane as a radical initiator . This suggests that "N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide" could also be reactive in radical-mediated processes, potentially leading to the formation of new derivatives or products through reactions with alkenes or dienes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of an adamantyl group is expected to increase the hydrophobic character of the molecule, which may affect its solubility, distribution, and interaction with biological targets. The metabolic stability of sulfonamide derivatives can be enhanced by certain substituents, as seen in the increased stability of compounds with a 4-CF3-C6H4 moiety . The presence of the adamantyl group in "N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide" could similarly affect its metabolic stability, although specific studies on this compound would be required to confirm such effects.

科学研究应用

有机合成和化学反应

N-[1-(2-金刚烷基)乙基]-4-氯苯磺酰胺和相关化合物已用于有机合成和化学反应中。例如,已经描述了在低分子量胺和乙二胺中用锂还原,展示了金刚烷基和磺酰胺基团在合成过程中的多功能性。此类反应已应用于对氢和催化剂加氢稳定的 N-苄基酰胺和内酰胺的脱苄基化,证明了该化合物在有机合成中的效用 (Garst 等人,2000)。

生物筛选

N-[1-(2-金刚烷基)乙基]-4-氯苯磺酰胺的一些衍生物已经合成并对其生物潜力进行了评估,表明该化合物与药物发现和生物筛选相关。这些衍生物已针对革兰氏阴性菌和革兰氏阳性菌进行了评估,显示出中等至良好的活性,这突出了此类化合物在抗菌研究中的潜力 (Aziz-ur-Rehman 等人,2014)。

配位化学和材料科学

在配位化学和材料科学中,已探索了与 N-[1-(2-金刚烷基)乙基]-4-氯苯磺酰胺相关的化合物,以了解其独特的特性。例如,已经研究了硫辛酸和相关化合物的配位化学,包括 N-(1-金刚烷基)硫酰胺,揭示了质子化动力学和分子结构的见解,这对于开发新材料和化学传感器至关重要 (Wilhelm、Koch 和 Strasdeit,2002)。

抗菌和抗炎研究

此外,还研究了某些衍生物的抗菌和抗炎活性。例如,新型 4-(金刚烷-1-基)-1-芳基亚烯基-3-硫代氨基脲和相关衍生物显示出显着的广谱抗菌活性和对人肿瘤细胞系的显着广谱抗增殖活性,突出了该化合物在医学研究和治疗中的潜力 (Al-Mutairi 等人,2019)。

作用机制

Target of Action

Adamantane derivatives have been found to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They exhibit unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Result of Action

Adamantane derivatives are known to have diverse applications, including in the creation of bioactive compounds and pharmaceuticals .

属性

IUPAC Name |

N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDPACFOJGRPNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

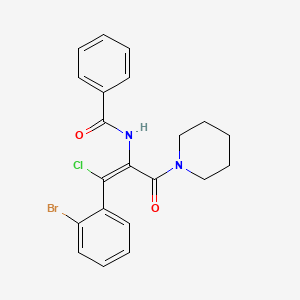

![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)

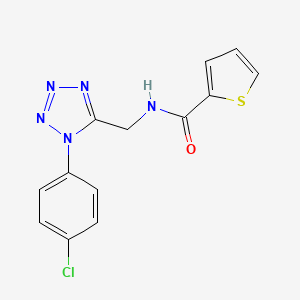

![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)

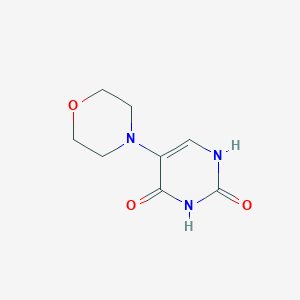

![2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2505397.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2505404.png)

![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)